Cas no 1416246-06-4 (1beta-trans-cinnamoyl-4alpha,5alpha-dihydroxy-8beta-nicotinoyl-11-acetoxy-7-oxo-dihydroagarofuran)

1beta-trans-cinnamoyl-4alpha,5alpha-dihydroxy-8beta-nicotinoyl-11-acetoxy-7-oxo-dihydroagarofuran structure
1416246-06-4 structure
Product Name:1beta-trans-cinnamoyl-4alpha,5alpha-dihydroxy-8beta-nicotinoyl-11-acetoxy-7-oxo-dihydroagarofuran
Numero CAS:1416246-06-4
MF:C32H35NO10
MW:593.621010065079
CID:2051135
PubChem ID:163184018
Update Time:2025-04-21

1beta-trans-cinnamoyl-4alpha,5alpha-dihydroxy-8beta-nicotinoyl-11-acetoxy-7-oxo-dihydroagarofuran Proprietà chimiche e fisiche

Nomi e identificatori

    • 1beta-trans-cinnamoyl-4alpha,5alpha-dihydroxy-8beta-nicotinoyl-11-acetoxy-7-oxo-dihydroagarofuran
    • triptersinine A
    • 1416246-06-4
    • ((1S,2S,5S,6S,7S,9R)-6-(acetyloxymethyl)-2,12-dihydroxy-2,10,10-trimethyl-8-oxo-5-((E)-3-phenylprop-2-enoyl)oxy-11-oxatricyclo(7.2.1.01,6)dodecan-7-yl) pyridine-3-carboxylate
    • [(1S,2S,5S,6S,7S,9R)-6-(acetyloxymethyl)-2,12-dihydroxy-2,10,10-trimethyl-8-oxo-5-[(E)-3-phenylprop-2-enoyl]oxy-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] pyridine-3-carboxylate
    • Inchi: 1S/C32H35NO10/c1-19(34)40-18-31-22(41-23(35)13-12-20-9-6-5-7-10-20)14-15-30(4,39)32(31)26(37)24(29(2,3)43-32)25(36)27(31)42-28(38)21-11-8-16-33-17-21/h5-13,16-17,22,24,26-27,37,39H,14-15,18H2,1-4H3/b13-12+
    • Chiave InChI: BBRQXPPJMGLPCU-OUKQBFOZSA-N
    • Sorrisi: CC(OCC12C(OC(C3C=NC=CC=3)=O)C(=O)C3C(C1(OC3(C)C)C(O)(C)CCC2OC(/C=C/C1C=CC=CC=1)=O)O)=O

Proprietà calcolate

  • Massa esatta: 593.22609631Da
  • Massa monoisotopica: 593.22609631Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 10
  • Complessità: 1150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 159Ų
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso